N2-Nitroquinazoline-2,4-diamine

Medicinal chemistry Quinazoline SAR Nitroarene pharmacology

N2-Nitroquinazoline-2,4-diamine (CAS 1710350-07-4) is the sole commercial N2-nitramide quinazoline—pharmacologically non-interchangeable with C-nitro isomers (e.g., 6-nitro, CAS 7154-34-9). The N–NO₂ group confers unique redox lability, 6 H-bond acceptors, and LogP=1, directly enabling efflux pump inhibitor (EPI) activity in AcrAB-TolC/MexAB-OprM systems. Essential for reproducible SAR studies, N2-focused library synthesis, and nitroreductase prodrug validation. Substituting C-nitro or des-nitro analogs risks false negatives. Supplied >90% purity from German stock; 10-day lead.

Molecular Formula C8H7N5O2
Molecular Weight 205.177
CAS No. 1710350-07-4
Cat. No. B2591187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Nitroquinazoline-2,4-diamine
CAS1710350-07-4
Molecular FormulaC8H7N5O2
Molecular Weight205.177
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)N[N+](=O)[O-])N
InChIInChI=1S/C8H7N5O2/c9-7-5-3-1-2-4-6(5)10-8(11-7)12-13(14)15/h1-4H,(H3,9,10,11,12)
InChIKeyXMJNLOHDRIURIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-Nitroquinazoline-2,4-diamine (CAS 1710350-07-4): Structural Identity and Procurement-Relevant Characteristics


N2-Nitroquinazoline-2,4-diamine (CAS 1710350-07-4; MFCD26381898; molecular formula C₈H₇N₅O₂; molecular weight 205 Da) is a quinazoline-2,4-diamine derivative bearing a nitro group covalently linked to the N2 ring nitrogen as a nitramide (N–NO₂), yielding the IUPAC name N-(4-aminoquinazolin-2-yl)nitramide [1]. This N2-nitramide architecture is structurally distinct from C-nitro quinazoline positional isomers such as 2,4-diamino-6-nitroquinazoline (CAS 7154-34-9), where the nitro group is attached to the C6 carbon of the fused benzene ring [2]. The compound is supplied as a screening building block at >90% purity by HTS Biochemie Innovationen GmbH, with pricing from $43 (1 mg) to $197 (100 mg) and a 10-day lead time from German stock [1]. It is catalogued under multiple vendor identifiers including BBV-54497046, BS-9986, CSC010887956, and HTS004408 [1].

Why Generic Quinazoline-2,4-diamine Analogs Cannot Substitute for N2-Nitroquinazoline-2,4-diamine in Research Procurement


Quinazoline-2,4-diamines are a broad scaffold class with biological activity exquisitely sensitive to the position, electronic character, and connectivity of substituents [1]. The N2-nitramide functional group in N2-nitroquinazoline-2,4-diamine (CAS 1710350-07-4) is chemically and pharmacologically non-interchangeable with the C6-nitro isomer (CAS 7154-34-9), the unsubstituted parent 2,4-diaminoquinazoline (CAS 1899-48-5), or N2-alkyl/aryl disubstituted analogs. The N–NO₂ bond introduces distinct redox liability, hydrogen-bonding capacity (6 H-bond acceptors vs 4 in the parent scaffold), and a substantially altered polarity profile (LogP = 1 vs 1.96–2.39 for comparators) [2]. Critically, published SAR evidence demonstrates that quinazoline derivatives bearing a nitro functional group exhibit enhanced activity as antibiotic chemosensitizers via efflux pump inhibition; this activity is lost or diminished in non-nitrated congeners [3]. Substituting a C-nitro or des-nitro analog for the N2-nitramide compound in a screening cascade, SAR study, or medicinal chemistry program therefore risks both false-negative results and irreproducible structure–activity relationships.

Quantitative Differentiation Evidence for N2-Nitroquinazoline-2,4-diamine (CAS 1710350-07-4) vs. Closest Analogs


Structural Differentiation: N2-Nitramide (N–NO₂) vs. C6-Nitro (C–NO₂) Positional Isomerism

N2-Nitroquinazoline-2,4-diamine (CAS 1710350-07-4) possesses an N2-linked nitramide group (N–NO₂), confirmed by its IUPAC name N-(4-aminoquinazolin-2-yl)nitramide and SMILES NC1=NC(N[N+]([O-])=O)=NC2=CC=CC=C12 [1]. In contrast, the widely studied comparator 2,4-diamino-6-nitroquinazoline (CAS 7154-34-9) bears a C-nitro group at the 6-position of the fused benzene ring (SMILES NC1=NC(N)=C2C=C([N+](=O)[O-])C=CC2=N1) . The N–NO₂ bond is chemically and metabolically distinct from the C–NO₂ bond: nitramides undergo N–N bond cleavage under reductive conditions to liberate the parent amine, whereas C-nitro groups are reduced to aryl amines via nitroso and hydroxylamine intermediates [2]. This fundamental difference in redox chemistry means the two positional isomers are not surrogates in any assay involving nitroreductase activation, reductive metabolism, or covalent target engagement.

Medicinal chemistry Quinazoline SAR Nitroarene pharmacology

Physicochemical Property Divergence from Unsubstituted Parent Scaffold 2,4-Diaminoquinazoline

The introduction of the N2-nitramide group substantially alters the key physicochemical parameters governing membrane permeability, solubility, and oral bioavailability potential relative to the unsubstituted parent scaffold [1]. N2-Nitroquinazoline-2,4-diamine exhibits a LogP of 1, which is 0.96 log units lower than the parent 2,4-diaminoquinazoline (LogP = 1.96), indicating approximately 9-fold greater preference for the aqueous phase [1]. The polar surface area (PSA) increases from 77.82 Ų to 107 Ų (a 37% increase), and the hydrogen bond acceptor count rises from 4 to 6, both of which directly impact passive membrane diffusion and transporter recognition [1]. These differences place the N2-nitro compound in a distinct region of drug-like chemical space, with implications for cell permeability, CNS penetration potential, and solubility-limited absorption.

Drug-likeness ADME prediction Lead optimization

Physicochemical Divergence from 6-Nitro Positional Isomer: LogP and PSA Comparison

Despite sharing the same molecular formula (C₈H₇N₅O₂) and molecular weight (205 Da), N2-nitroquinazoline-2,4-diamine and its 6-nitro positional isomer (CAS 7154-34-9) exhibit measurably different physicochemical properties that enable their analytical separation and predict divergent biological behavior [1][2]. The N2-nitramide compound has a LogP of 1 and PSA of 107 Ų, whereas the 6-nitro isomer has a LogP of 2.39 and PSA of 123.64 Ų [1][2]. This represents a ΔLogP of -1.39 (the N2-nitro compound is approximately 25-fold more hydrophilic) and a ΔPSA of -16.64 Ų. The counterintuitive observation that the N2-nitro compound has both lower LogP and lower PSA reflects the distinct electronic distribution of the nitramide vs aryl nitro group and their differential contributions to hydrogen-bond acidity/basicity.

Chromatographic retention Lipophilicity Isomer differentiation

Class-Level Evidence: Nitro-Functionalized Quinazolines Are More Active as Antibiotic Chemosensitizers via Efflux Pump Inhibition

In a systematic study of three series of quinazoline derivatives evaluated against multidrug-resistant Gram-negative clinical isolates (Enterobacter aerogenes, Klebsiella pneumoniae, Pseudomonas aeruginosa), Chevalier et al. (2010) demonstrated that quinazoline molecules exhibiting a nitro functional group are more active as antibiotic chemosensitizers than their non-nitrated counterparts [1]. The study showed that N-alkyl quinazoline compounds increased the susceptibility of resistant strains to chloramphenicol, nalidixic acid, and sparfloxacin—substrates of the AcrAB-TolC and MexAB-OprM efflux pumps—and were able to increase the intracellular concentration of chloramphenicol in efflux pump-overproducing strains [1]. The authors explicitly concluded that the presence of a nitro group enhanced chemosensitizing activity and that the nitro group may represent a key pharmacophoric element for AcrB and MexB efflux pump affinity [1]. While this study did not test the specific N2-nitramide compound, the class-level SAR inference is that the N2-nitro substituent is a structural determinant of this activity and that des-nitro analogs would be expected to underperform.

Antimicrobial resistance Efflux pump inhibitor Gram-negative chemosensitizer

Synthetic Utility: N2-Nitramide as a Distinct Precursor for Reductive Derivatization vs. C-Nitro Intermediates

The N2-nitramide group offers a synthetic disconnection that is mechanistically inaccessible from C-nitro quinazoline analogs. While 2,4-diamino-6-nitroquinazoline (CAS 7154-34-9) undergoes nitro group reduction to yield the 2,4,6-triaminoquinazoline scaffold—a well-precedented intermediate for N9-alkylated DHFR inhibitors [1]—the N2-nitramide in N2-nitroquinazoline-2,4-diamine (CAS 1710350-07-4) can be reductively cleaved at the N–N bond to generate the parent 2,4-diaminoquinazoline scaffold with the N2 position freed for subsequent N-functionalization (alkylation, acylation, sulfonation) [2]. This divergent synthetic trajectory means that the two nitro-containing isomers lead to entirely different downstream substitution patterns: the C6-nitro isomer enables functionalization at C6/N9, whereas the N2-nitramide isomer enables selective N2-derivatization. For medicinal chemistry groups constructing focused quinazoline libraries, the choice of starting nitro isomer predetermines which vectors on the scaffold are chemically addressable.

Synthetic methodology Building block Reductive amination

High-Confidence Research and Industrial Application Scenarios for N2-Nitroquinazoline-2,4-diamine (CAS 1710350-07-4)


Gram-Negative Antibiotic Adjuvant Discovery: Efflux Pump Inhibitor Screening Cascade

N2-Nitroquinazoline-2,4-diamine is a structurally qualified candidate for inclusion in efflux pump inhibitor (EPI) screening cascades targeting the AcrAB-TolC (Enterobacteriaceae) and MexAB-OprM (P. aeruginosa) systems. The presence of the nitro functional group is a demonstrated pharmacophoric determinant for chemosensitization activity in this scaffold class . The compound's moderate hydrophilicity (LogP = 1) and elevated PSA (107 Ų) are consistent with the physicochemical profile of known Gram-negative EPI leads that require outer membrane porin permeability . Primary screening should employ checkerboard assays with chloramphenicol, nalidixic acid, or sparfloxacin against efflux-overexpressing clinical isolates, quantifying the fractional inhibitory concentration index (FICI) and intracellular antibiotic accumulation .

Quinazoline-2,4-diamine Focused Library Synthesis: N2-Derivatization Vector Exploration

For medicinal chemistry programs synthesizing focused libraries of quinazoline-2,4-diamines, N2-nitroquinazoline-2,4-diamine provides a unique entry point to the N2 substitution vector that is chemically inaccessible from C-nitro precursors. Reductive cleavage of the N2-nitramide bond yields the free N2–H position, enabling subsequent N2-alkylation, N2-acylation, or N2-sulfonylation to generate N2-substituted analogs . This contrasts with the established route from 2,4-diamino-6-nitroquinazoline (CAS 7154-34-9), which after C6-nitro reduction leads to C6/N9-focused derivatization as demonstrated by Gangjee et al. (2008) for DHFR inhibitor development . Researchers designing SAR studies that require systematic exploration of the N2 position should procure the N2-nitramide isomer specifically.

Nitroreductase Substrate Profiling and Hypoxia-Activated Prodrug Development

The N2-nitramide functional group (N–NO₂) in N2-nitroquinazoline-2,4-diamine presents a structurally distinct substrate for bacterial and human nitroreductases compared to conventional C-nitro aromatic substrates. The N–N bond reduction pathway generates the parent 2,4-diaminoquinazoline, a scaffold with established DHFR inhibitory potential , while avoiding the nitroso/hydroxylamine intermediates characteristic of aryl nitro reduction that are associated with off-target toxicity . This compound is suitable for comparative nitroreductase kinetics studies (NTR1, NTR2, NfsA, NfsB) and for evaluating whether N2-nitramide prodrugs offer an improved therapeutic index over C-nitro prodrugs in hypoxia-targeted antibacterial or anticancer strategies. Researchers should directly compare this compound against the 6-nitro isomer (CAS 7154-34-9) in the same assay to quantify differential activation rates.

Computational Chemistry and In Silico Screening: Nitro-Specific Pharmacophore Modeling

N2-Nitroquinazoline-2,4-diamine serves as a validated nitro-quinazoline pharmacophore probe for in silico screening and molecular docking studies targeting efflux pump binding sites (AcrB, MexB) or DHFR active sites. The distinct electronic distribution of the N2-nitramide group (vs C-nitro) generates a unique electrostatic potential surface and hydrogen-bonding pattern that can be exploited in structure-based virtual screening to identify novel nitro-containing chemosensitizers . The experimentally determined physicochemical parameters (LogP = 1, PSA = 107 Ų) provide ground-truth data for validating computational ADME prediction models and for setting property filters in focused library design . Docking studies should explicitly compare the N2-nitramide and C6-nitro isomers to quantify differential binding poses and affinity predictions.

Quote Request

Request a Quote for N2-Nitroquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.